molecular formula C9H5NO3 B2827155 4-Cyano-2-formylbenzoic acid CAS No. 1260658-70-5

4-Cyano-2-formylbenzoic acid

Cat. No.: B2827155
CAS No.: 1260658-70-5
M. Wt: 175.143
InChI Key: AUHZESRDMADXNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-formylbenzoic acid can be achieved through several methods. One common approach involves the bromination of isopropyl 2-bromo-5-cyanobenzoate followed by formylation . This method utilizes a Br-Li exchange reaction under controlled conditions to introduce the formyl group.

Industrial Production Methods

In industrial settings, continuous flow synthesis methods are often employed to produce this compound. These methods offer advantages such as higher temperatures and the ability to use challenging electrophiles . The continuous flow approach ensures efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or esters, depending on the nucleophile used.

Scientific Research Applications

4-Cyano-2-formylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-2-formylbenzoic acid involves its ability to act as an electrophile in various chemical reactions. The formyl group is highly reactive and can participate in nucleophilic addition reactions, while the cyano group can undergo nucleophilic substitution. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-2-formylbenzoic acid is unique due to its combination of a cyano and formyl group, which provides distinct reactivity patterns. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds.

Properties

IUPAC Name

4-cyano-2-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHZESRDMADXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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